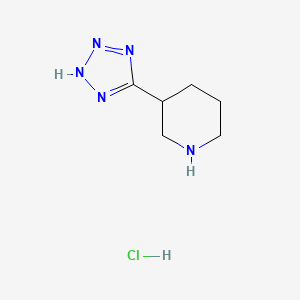
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the coumarin ring . The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an aromatic aldehyde . The final step involves the methoxylation of the coumarin ring to obtain the desired compound .
Analyse Des Réactions Chimiques
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparaison Avec Des Composés Similaires
8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can be compared with other coumarin derivatives and thiadiazole-containing compounds. Similar compounds include:
7-Methoxy-8-(3-methylbut-2-enoyl)chromen-2-one: Another coumarin derivative with different substituents on the chromen-2-one ring.
4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: A coumarin derivative with multiple methoxy groups and methyl substituents.
Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities with coumarin derivatives.
The uniqueness of this compound lies in its specific combination of the coumarin and thiadiazole moieties, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
8-methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-6-8-13(9-7-11)20-19-22-21-17(26-19)14-10-12-4-3-5-15(24-2)16(12)25-18(14)23/h3-10H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVOTNNFJSIWAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)




![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)


![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)

![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)
